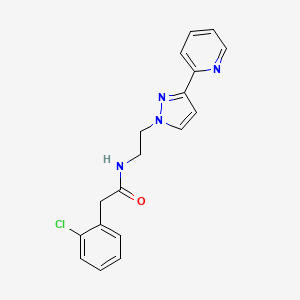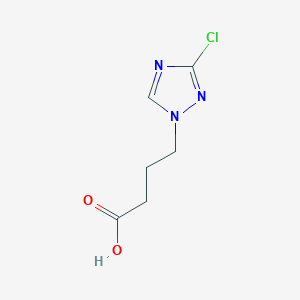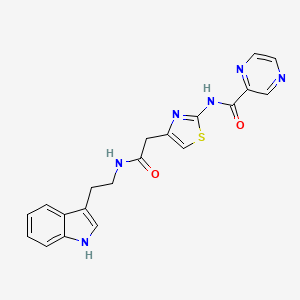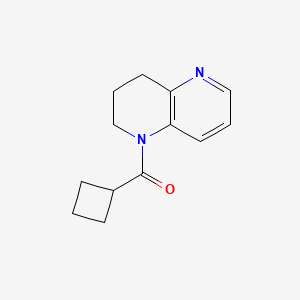
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as MTDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTDP is a piperidine derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the dopamine and glutamate systems. This compound has been shown to increase dopamine release in the striatum and prefrontal cortex, which may contribute to its neuroprotective and cognitive-enhancing effects. This compound has also been shown to inhibit the activity of NMDA receptors, which are involved in pain processing.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, cognitive enhancement, and analgesia. This compound has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease. In terms of analgesia, this compound has been shown to reduce pain sensitivity in animal models of acute and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages for lab experiments, including its high purity and stability. This compound is also easy to synthesize using the optimized method, which allows for large-scale production. However, one limitation of this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One direction is to further elucidate its mechanism of action and identify specific molecular targets that mediate its effects. Another direction is to explore its potential applications in other fields, such as cancer research and drug addiction. Additionally, further optimization of the synthesis method may lead to the development of new analogs with improved properties.
Métodos De Síntesis
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been synthesized using a specific method that involves the reaction of 2-cyanomethylthio-5-methyl-1,3,4-thiadiazole with 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid. The reaction is catalyzed by triethylamine and yields this compound as a white solid. This method has been optimized to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. In pharmacology, this compound has been studied for its potential as a novel analgesic agent. In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-3-6-16-7-4-10(5-8-16)11(17)13-12-15-14-9(2)18-12/h1,10H,4-8H2,2H3,(H,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNUAGPOXWBCSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2356799.png)
![4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2356800.png)
![1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2356802.png)

![8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2356811.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2356812.png)


![N-(4-fluorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2356817.png)
![Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2356818.png)


